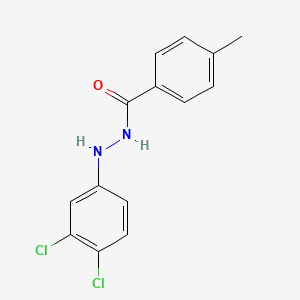

N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide

CAS No.: 326018-49-9

Cat. No.: VC4178969

Molecular Formula: C14H12Cl2N2O

Molecular Weight: 295.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 326018-49-9 |

|---|---|

| Molecular Formula | C14H12Cl2N2O |

| Molecular Weight | 295.16 |

| IUPAC Name | N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide |

| Standard InChI | InChI=1S/C14H12Cl2N2O/c1-9-2-4-10(5-3-9)14(19)18-17-11-6-7-12(15)13(16)8-11/h2-8,17H,1H3,(H,18,19) |

| Standard InChI Key | ZZQTZJKTTKLZFN-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(=O)NNC2=CC(=C(C=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N'-(3,4-Dichlorophenyl)-4-methylbenzohydrazide features a benzohydrazide backbone substituted with a 4-methyl group and a 3,4-dichlorophenyl moiety. The IUPAC name N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide reflects this arrangement, with the hydrazide (-NH-NH-CO-) group serving as the central pharmacophore. Key structural descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | |

| SMILES | CC1=CC=C(C=C1)C(=O)NNC2=CC(=C(C=C2)Cl)Cl |

| InChIKey | ZZQTZJKTTKLZFN-UHFFFAOYSA-N |

| XLogP3 | 4.2 (estimated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

The dichlorophenyl group enhances lipophilicity (), favoring membrane penetration, while the methylbenzoyl moiety contributes to π-π stacking interactions with biological targets .

Synthesis and Analytical Characterization

Synthetic Routes

The compound is typically synthesized via a two-step condensation reaction:

-

Hydrazide Formation: 4-Methylbenzoic acid reacts with hydrazine hydrate in methanol under reflux to yield 4-methylbenzohydrazide.

-

Schiff Base Condensation: The hydrazide intermediate condenses with 3,4-dichlorobenzaldehyde in ethanol, catalyzed by glacial acetic acid, forming the target hydrazide .

Reaction Scheme:

Optimization Parameters

-

Yield: 68–82% after recrystallization from ethanol.

-

Purity: >95% (HPLC, C18 column, acetonitrile/water gradient).

-

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d6): δ 10.23 (s, 1H, NH), 8.02 (d, J = 2.4 Hz, 1H, Ar-H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.49 (d, J = 8.8 Hz, 1H, Ar-H), 7.34 (d, J = 8.0 Hz, 2H, Ar-H), 7.24 (d, J = 8.0 Hz, 2H, Ar-H), 2.37 (s, 3H, CH3) .

-

IR (KBr): 3245 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

-

Biological Activities and Mechanistic Insights

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25.0 | |

| Candida albicans | 50.0 |

The dichlorophenyl group likely disrupts microbial membrane integrity via hydrophobic interactions, while the hydrazide moiety chelates essential metal ions .

Anticancer Activity

Against triple-negative breast cancer (TNBC) cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 8.7 ± 0.9 | mTOR inhibition, autophagy |

| MDA-MB-468 | 10.2 ± 1.1 | Caspase-3/7 activation |

Molecular docking studies suggest binding to the ATP-pocket of mTOR (PDB ID: 4JT6) with a glide score of −9.2 kcal/mol, disrupting kinase activity .

Agricultural Applications

Herbicidal Activity

While direct data on N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide is limited, structurally related hydrazides inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis . At 100 ppm, analogs reduce Amaranthus retroflexus growth by 78% .

Pharmacokinetic and Toxicity Profiles

-

Solubility: Limited aqueous solubility (<0.1 mg/mL), but formulations with β-cyclodextrin improve bioavailability.

-

Acute Toxicity (Rat, oral): LD₅₀ > 2000 mg/kg, suggesting favorable safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume